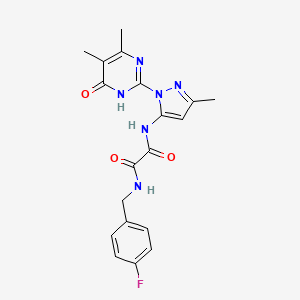
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C10H8N2O2S and a molecular weight of 220.25 .
Molecular Structure Analysis
The InChI string for this compound is 1S/C10H8N2O2S/c11-8(15)5-12-9(13)6-3-1-2-4-7(6)10(12)14/h1-4H,5H2,(H2,11,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Antitumor Activity
A study on the antitumor properties of isoindolylalkylphosphonium salts, including 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, revealed significant activity in P-388 lymphocytic leukemia, highlighting the importance of a triarylphosphonium halide moiety coupled to an alkyl chain for antileukemic activity. The presence of the 1,3-dihydro-1,3-dioxo-2H-isoindole ring system was crucial for substantial antileukemic activity (Dubois, Lin, Beisler, 1978).
DNA Hybridization Electrochemical Sensor
The application of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE) in electrochemical hybridization sensors for detecting oligonucleotides showcases the versatility of isoindoline derivatives in biomedical engineering. This approach offers sensitivity and specificity in detecting DNA sequences, with potential implications for diagnostic applications (Cha, Han, Choi, Yoon, Oh, Lim, 2003).
Heparanase Inhibition
Isoindoline derivatives have been identified as potent inhibitors of heparanase, an endo-beta-glucuronidase involved in tumor metastasis and angiogenesis. Compounds such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid demonstrated significant inhibitory activity, suggesting their potential as therapeutic agents in cancer treatment (Courtney, Hay, Buck, Colville, Porter, Scopes, Pollard, Page, Bennett, Hircock, Mckenzie, Stubberfield, Turner, 2004).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause eye irritation . The precautionary statements include P305 + P351 + P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . It’s classified as a combustible solid under storage class code 11 .
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15-13-8-4-5-9-14(13)16(20)18(15)10-11-23(21,22)17-12-6-2-1-3-7-12/h1-9,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOLTRSJABNMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

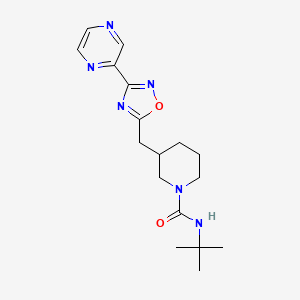

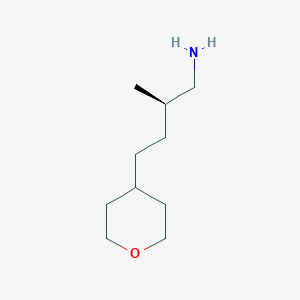

![6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612056.png)
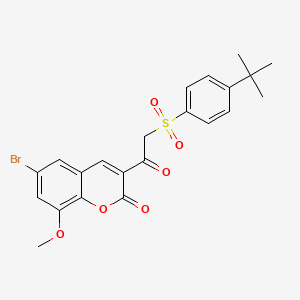

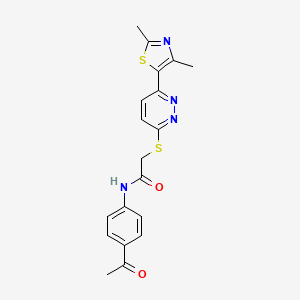
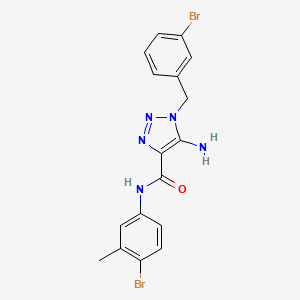
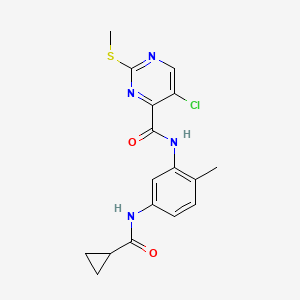


![Ethyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2612068.png)
